molecular formula C12H6Cl4 B164867 2,3,4,4'-Tetrachlorobiphenyl CAS No. 33025-41-1

2,3,4,4'-Tetrachlorobiphenyl

Cat. No.: B164867
CAS No.: 33025-41-1
M. Wt: 292 g/mol
InChI Key: XLDBTRJKXLKYTC-UHFFFAOYSA-N
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Description

2,3,4,4’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), which is a class of organic compounds that contain multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms. It is often studied due to its environmental impact and potential health effects .

Mechanism of Action

Target of Action

2,3,4,4’-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the endocrine system . It is classified as an endocrine disruptor , which means it can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Mode of Action

The compound interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the body’s hormonal system, potentially disrupting normal bodily functions.

Biochemical Pathways

It is known that pcbs can alter the function of primary rat neutrophils

Pharmacokinetics

Like other pcbs, it is known to be resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance can lead to bioaccumulation in animal tissue and biomagnification in food chains .

Result of Action

The molecular and cellular effects of 2,3,4,4’-Tetrachlorobiphenyl’s action are complex and can vary depending on the specific biological system. In granulocytic HL-60 cells, a noncoplanar PCB alters the functional status, causing enhanced degranulation and upregulation of COX-2 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,4’-Tetrachlorobiphenyl. For instance, the composition and microstructure of humic acid, an important fraction of soil organic matter, can affect the sorption of this compound . This interaction can influence the compound’s bioavailability and its overall impact on the environment.

Biochemical Analysis

Biochemical Properties

2,3,4,4’-Tetrachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It is classified as a persistent organic pollutant, resistant to environmental degradation through photolytic, biological, or chemical processes . It is also considered an endocrine disruptor, capable of disrupting the functions of the endocrine (hormone) system .

Cellular Effects

The cellular effects of 2,3,4,4’-Tetrachlorobiphenyl are diverse and significant. For instance, it has been shown to alter the functional status of granulocytic HL-60 cells, causing enhanced degranulation and upregulation of COX-2 . It also affects the reproductive systems of animals and can be passed to their offspring .

Molecular Mechanism

The molecular mechanism of action of 2,3,4,4’-Tetrachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that noncoplanar PCBs alter HL-60 cell function and COX-2 expression via an Ah-receptor-independent mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,4’-Tetrachlorobiphenyl can change over time. For example, it has been shown to cause significant decreases in concentrations of dopamine in the frontal cortex and caudate nucleus that persisted into adulthood .

Dosage Effects in Animal Models

The effects of 2,3,4,4’-Tetrachlorobiphenyl vary with different dosages in animal models. Even low-dose exposure to PCBs can lead to abnormalities in the reproductive systems of mice and significant changes in the epigenetic imprinting of germ cells .

Metabolic Pathways

The metabolic pathways that 2,3,4,4’-Tetrachlorobiphenyl is involved in are complex. It has been suggested that the microsomal enzyme system plays an important role in the in vivo covalent binding of PCB .

Transport and Distribution

2,3,4,4’-Tetrachlorobiphenyl is transported and distributed within cells and tissues. The accumulation and retention of 2,4,2′,4′-TCB in adipose tissue were much higher than those of 3,4,3′4′-TCB .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl. The reaction conditions include the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions on the biphenyl molecule .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3,4,4’-Tetrachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with PCBs, their production has been banned or severely restricted in many countries .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4’-Tetrachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,4’-Tetrachlorobiphenyl has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4’-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its specific interaction with the aryl hydrocarbon receptor distinguishes it from other isomers .

Properties

IUPAC Name

1,2,3-trichloro-4-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDBTRJKXLKYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073474
Record name 2,3,4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33025-41-1
Record name 2,3,4,4′-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33025-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PCB-60
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOZ3B4WZGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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